methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate is a synthetic organic compound with a complex molecular structure
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic chemistry as a protecting group for amines .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is often used to protect amines in organic synthesis . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The boc group plays a significant role in synthetic organic chemistry, particularly in the protection and deprotection of amines .
Result of Action
The compound is used in the synthesis of other organic compounds. For instance, it has been used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate . The erythro (±) isomer of this compound has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature and the presence of other reagents play a crucial role in the synthesis of the erythro and threo isomers
Biochemical Analysis
Biochemical Properties
The tert-butoxycarbonyl group in this compound plays a significant role in biochemical reactions . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . This property allows the compound to interact with various enzymes, proteins, and other biomolecules in a controlled manner .
Cellular Effects
The cellular effects of methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate are largely dependent on the nature of the biochemical reactions it participates in. The introduction and removal of the Boc group can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its Boc group. The Boc group can be introduced into a molecule to protect a functional group during a chemical reaction, and later removed under specific conditions . This process can influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Boc deprotection process can be performed at high temperatures using a thermally stable ionic liquid . This process is rapid and effective, leading to deprotection within 10 minutes .
Metabolic Pathways
The metabolic pathways involving this compound are likely to be influenced by the presence and removal of the Boc group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps. One common synthetic route includes:
Formation of the oxazole ring: : This step often involves a cyclization reaction, where starting materials like amino acids or their derivatives are reacted under specific conditions to form the oxazole ring structure.
Protection of the amine group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the compound with tert-butyl chloroformate in the presence of a base.
Introduction of the methyl ester group: : Methyl esterification is typically accomplished using methanol in the presence of an acid catalyst.
Coupling reactions: : The final assembly of the molecule involves coupling reactions to attach the various functional groups to the core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale, yield, and purity. Automated reactors, precise temperature control, and high-purity reagents are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where an oxidizing agent converts it to a higher oxidation state.
Reduction: : It can also participate in reduction reactions, where it gains electrons and is converted to a lower oxidation state.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where an atom or a group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound has potential applications in drug design and development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and specialty materials. Its precise synthetic route and chemical reactivity make it suitable for large-scale manufacturing processes.
Comparison with Similar Compounds
Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate stands out due to its unique structural features and synthetic versatility. Similar compounds include:
Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-1,3-oxazole-4-carboxylate
Methyl 2-[(1S)-1-(amino)-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate
Ethyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate
The differences lie in the substituent groups attached to the oxazole ring and the nature of the ester groups, which can influence the compound's reactivity and application.
Conclusion
This compound is a compound of significant interest due to its complex structure and versatile applications. From its synthesis to its role in scientific research and industry, this compound offers a wide range of possibilities for exploration and innovation.
Properties
IUPAC Name |
methyl 5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-12-15(17(22)24-5)21-16(25-12)14(11-13-9-7-6-8-10-13)20-18(23)26-19(2,3)4/h6-10,14H,11H2,1-5H3,(H,20,23)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPJVKWWSWEZKE-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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